molecular formula C6H5BrN2S B13579759 2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole

2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13579759
M. Wt: 217.09 g/mol
InChI Key: WHTBDLRXLMHNLF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its fused ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by interacting with the active site, leading to a decrease in the enzyme’s catalytic function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole
  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[2,1-b][1,3]thiazole derivatives

Uniqueness

2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-bromo-3-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-4-5(7)10-6-8-2-3-9(4)6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBDLRXLMHNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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